molecular formula C19H18Cl2N2O4 B2739201 methyl 7-(2-(2,4-dichlorophenoxy)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448129-05-2

methyl 7-(2-(2,4-dichlorophenoxy)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2739201
CAS RN: 1448129-05-2
M. Wt: 409.26
InChI Key: RLKCDAFZHXWDOR-UHFFFAOYSA-N
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Description

2,4-Dichlorophenoxyacetic acid (2,4-D) is a common systemic herbicide used in the control of broadleaf weeds. It is the most widely used herbicide in the world, and the third most commonly used in North America .


Molecular Structure Analysis

The molecular formula for 2,4-D is C8H6Cl2O3. It has a molar mass of 221.037 g/mol .


Chemical Reactions Analysis

2,4-D is known to undergo various chemical reactions. For instance, it can be degraded using a CeO2–Bi2O3 mixed metal oxide photocatalyst under visible light irradiation .


Physical And Chemical Properties Analysis

2,4-D is a white to light yellow powder with a melting point of 42 °C and a flash point of 124 °C .

Mechanism of Action

2,4-D acts as a plant growth regulator and causes uncontrolled growth in broadleaf plants, which eventually leads to their death .

Safety and Hazards

2,4-D is harmful if swallowed and may cause an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Research is ongoing into new methods of synthesizing and degrading 2,4-D and related compounds, as well as their effects on the environment and human health .

properties

IUPAC Name

methyl 7-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O4/c1-26-19(25)23-7-6-12-2-4-15(8-13(12)10-23)22-18(24)11-27-17-5-3-14(20)9-16(17)21/h2-5,8-9H,6-7,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKCDAFZHXWDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-(2-(2,4-dichlorophenoxy)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

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